molecular formula C23H25N3O3S2 B11251413 2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide

2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide

Cat. No.: B11251413
M. Wt: 455.6 g/mol
InChI Key: USNIQNIRHDARML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide is a complex organic compound that features a quinoline core substituted with a piperidine sulfonyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, which is then functionalized with a piperidine sulfonyl group. The final step involves the introduction of the phenylacetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C23H25N3O3S2/c1-17-14-23(30-16-22(27)24-18-8-4-2-5-9-18)25-21-11-10-19(15-20(17)21)31(28,29)26-12-6-3-7-13-26/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3,(H,24,27)

InChI Key

USNIQNIRHDARML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.